1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative. It is known for its stability and persistence in the environment, which makes it a subject of interest in various scientific fields. The compound has a molecular formula of C12H5Cl5O2S and a molecular weight of 395.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications in diseases.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the production of enzymes involved in detoxification processes. Additionally, the compound can interfere with hormone signaling pathways, leading to endocrine disruption .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’,5-pentachloro-: Similar in structure but lacks the methylsulfonyl group.
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-: Differently substituted chlorinated biphenyl.
1,1’-Biphenyl, 2,3’,4,4’,5-pentachloro-: Another isomer with different chlorine substitution pattern.
Uniqueness
1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable subject for various research applications .
Properties
IUPAC Name |
2,5-dichloro-1-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)12-3-6(14)2-8(13(12)18)7-4-10(16)11(17)5-9(7)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZHICPTPGJNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216802 | |
Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66640-60-6 | |
Record name | 3-(Methylsulfonyl)-2,2′,4′,5,5′-pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66640-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2′,4′,5,5′-Pentachloro-3-(methylsulfonyl)-1,1′-biphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJN86KQ4PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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